2-(sec-Butyl)-5-nitroisoindoline-1,3-dione
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Overview
Description
2-(1-Methylpropyl)-5-nitro-1H-isoindole-1,3(2H)-dione is an organic compound with a complex structure that includes a nitro group and an isoindole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylpropyl)-5-nitro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylpropyl)-5-nitro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the isoindole ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups into the isoindole ring .
Scientific Research Applications
2-(1-Methylpropyl)-5-nitro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(1-Methylpropyl)-5-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways. Additionally, the isoindole ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methylpropyl)-5-nitro-1H-isoindole-1,3(2H)-dione: shares similarities with other nitro-substituted isoindole compounds.
Benzene derivatives: Compounds like benzene, (2-methylpropyl)-, which have similar alkyl and nitro substitutions.
Cycloalkanes: Compounds with similar cyclic structures but different functional groups
Uniqueness
The uniqueness of 2-(1-Methylpropyl)-5-nitro-1H-isoindole-1,3(2H)-dione lies in its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H12N2O4 |
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Molecular Weight |
248.23 g/mol |
IUPAC Name |
2-butan-2-yl-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C12H12N2O4/c1-3-7(2)13-11(15)9-5-4-8(14(17)18)6-10(9)12(13)16/h4-7H,3H2,1-2H3 |
InChI Key |
FVCZYBGABOVAQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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